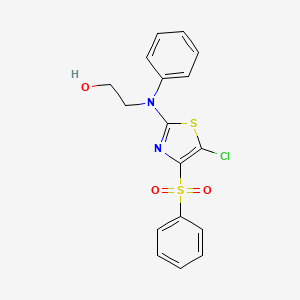

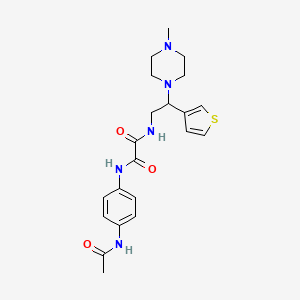

![molecular formula C10H11BrClN B2809020 5-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride CAS No. 2060025-52-5](/img/structure/B2809020.png)

5-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is a chemical compound with the CAS Number: 2060025-52-5 . It has a molecular weight of 260.56 . The IUPAC name for this compound is 5-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10BrN.ClH/c11-8-3-1-2-5-6(8)4-7-9(5)10(7)12;/h1-3,7,9-10H,4,12H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature and shipping temperature are normal .科学的研究の応用

Cyclization Reactions : Bromoacetylenic alcohol derivatives, similar in structure to the compound , show potential in intramolecular cyclization under basic conditions (Grandjean, Pale, & Chuche, 1992).

Selective Amination : Research demonstrates that brominated pyridines, akin to the compound , can be effectively used in selective amination reactions catalyzed by palladium complexes (Ji, Li, & Bunnelle, 2003).

Synthesis of Bicyclic Amines : Brominated cyclopropane derivatives are utilized in the synthesis of complex bicyclic amines, a process potentially relevant to the compound (Billups et al., 1984).

Nucleophilic Substitution Reactions : Studies on brominated imidazoles, structurally related to the compound , reveal unique nucleophilic substitution reactions leading to unexpected product formations (Al-Soud & Al-Masoudi, 2005).

Synthesis of Dipeptide Mimics : Brominated cyclopropylidene-acetate derivatives are employed in the facile synthesis of structurally diverse oxopiperazines, which serve as dipeptide mimics (Limbach et al., 2009).

Regioselective Bromocyclization : The study of regioselectivity in bromocyclization reactions involving brominated triazoles is another area where similar compounds have been applied (Fizer, Slivka, & Fizer, 2021).

High Pressure Reactions : Brominated cycloalkylidene esters have been shown to react with primary amines under high pressure to yield spiroaziridines, indicating potential high-pressure applications for similar compounds (Rulev & Maddaluno, 2001).

Safety and Hazards

特性

IUPAC Name |

5-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN.ClH/c11-8-3-1-2-5-6(8)4-7-9(5)10(7)12;/h1-3,7,9-10H,4,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOZWJGAAPZZNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2N)C3=C1C(=CC=C3)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

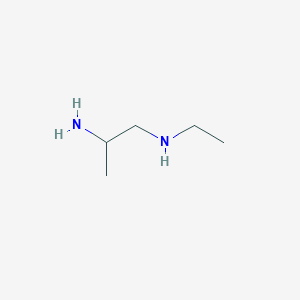

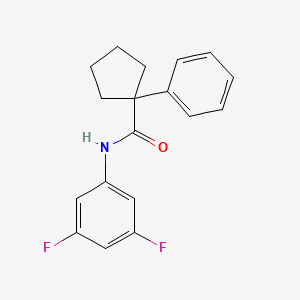

![Tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2808937.png)

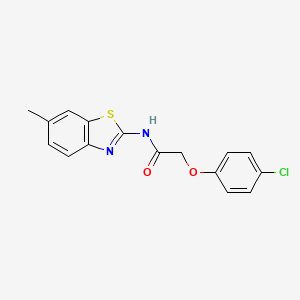

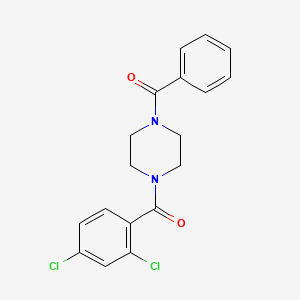

![3-(2-Chlorophenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2808938.png)

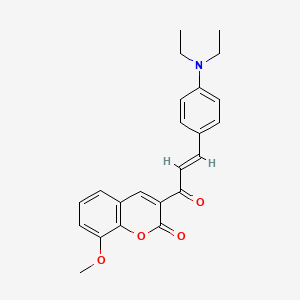

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2808941.png)

![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2808942.png)

![[(3-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2808943.png)

![3-{2-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2808945.png)

![1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2808954.png)